![molecular formula C26H31N3O3 B2840329 N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide CAS No. 1417700-13-0](/img/structure/B2840329.png)
N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide
説明
The compound is an aromatic amide and a furan . It has been identified as a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease .
Synthesis Analysis
The compound was identified through a high-throughput screen of the NIH molecular libraries sample collection and subsequent optimization of a lead dipeptide-like series of SARS main protease (3CLpro) inhibitors . A multicomponent Ugi reaction was utilized to rapidly explore structure-activity relationships within S (1’), S (1), and S (2) enzyme binding pockets .Molecular Structure Analysis
The X-ray structure of SARS-CoV 3CLpro bound with the compound was instrumental in guiding subsequent rounds of chemistry optimization . The resolution of the X-ray diffraction was 1.96 Å .Chemical Reactions Analysis
The compound acts as a noncovalent inhibitor of the SARS-CoV 3CLpro . This is unlike the majority of reported coronavirus 3CLpro inhibitors that act via covalent modification of the enzyme .科学的研究の応用
Inhibitors for SARS-CoV 3CL Protease
The research led by Jacobs et al. (2013) involved the discovery and synthesis of ML188, a noncovalent inhibitor of the SARS coronavirus main protease (3CLpro), highlighting its potential in antiviral therapy. The compound was optimized using a multicomponent Ugi reaction, with the X-ray structure of SARS-CoV 3CLpro bound with ML188 guiding the optimization process. This research represents a significant step in the development of antiviral agents against coronaviruses (Jacobs et al., 2013).
Modulation of Genotoxicity
Skolimowski et al. (2010) investigated the use of derivatives of N-tert-butyl-alpha-phenylnitrone to modulate the genotoxicity of ethoxyquin in human lymphocytes. This study provides insights into the potential therapeutic applications of such compounds in reducing DNA damage and enhancing cellular repair mechanisms (Skolimowski et al., 2010).
Electromechanical and Photoelectronic Materials
Research on derivatives similar to N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide has focused on their applications in the development of novel materials with specific electromechanical and photoelectronic properties. Hsiao et al. (2009) synthesized a new triphenylamine-containing aromatic diamine monomer for the preparation of electroactive polyamides. These materials exhibited significant electrochromic stability and were potential candidates for applications in smart windows and displays (Hsiao et al., 2009).
Antimycobacterial Agents
Raju et al. (2010) explored the synthesis of highly functionalized tetrahydropyridines and pyridines as potential antimycobacterial agents. This research highlights the versatility of such compounds in drug development, particularly in treating tuberculosis, showcasing their importance in medicinal chemistry (Raju et al., 2010).
作用機序
Target of Action
ML188 is a selective non-covalent inhibitor of the SARS-CoV 3CLpro . The 3CLpro, also known as the main protease (Mpro), is a critical enzyme for the maturation of many human pathogenic viruses . This protease is essential for the rapid replication of the virus, making it a key target for direct acting antivirals (DAAs) .
Mode of Action
ML188 interacts with its target, the SARS-CoV 3CLpro, through a non-covalent mechanism of action . It inhibits the SARS-CoV 3CLpro with an IC50 of 1.5 μM . This interaction results in the inhibition of the protease, thereby preventing the maturation of the virus .
Biochemical Pathways
The inhibition of the SARS-CoV 3CLpro by ML188 affects the viral replication cycle. The 3CLpro is responsible for cleaving the polyproteins that are translated from the viral RNA. By inhibiting this protease, ML188 prevents the proper processing of these polyproteins, thereby disrupting the replication of the virus .
Pharmacokinetics
The compound was identified through a computational docking approach and was found to have good enzyme and antiviral inhibitory activity
Result of Action
The primary result of ML188’s action is the inhibition of SARS-CoV replication in cell culture . By inhibiting the 3CLpro, ML188 prevents the maturation of the virus, thereby effectively inhibiting its replication .
将来の方向性
特性
IUPAC Name |
N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGIYKRRPGCLFV-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ML188 (N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) a unique SARS-CoV-2 main protease (Mpro) inhibitor?
A1: Unlike many reported SARS-CoV-2 Mpro inhibitors that form covalent bonds with the enzyme, ML188 acts as a non-covalent inhibitor []. This distinction offers potential advantages in terms of selectivity and reduced off-target effects.
Q2: How does ML188 interact with the SARS-CoV-2 Mpro?
A2: X-ray crystallography studies revealed that ML188 binds to the substrate-binding cavity of Mpro [, , ]. Specifically, the P2 biphenyl group of ML188 fits into the S2 pocket of the enzyme, while the benzyl group in the α-methylbenzyl moiety occupies a previously unexplored binding site between the S2 and S4 pockets []. This interaction disrupts the enzyme's function, hindering viral replication.
Q3: Has the structure of ML188 been optimized for improved activity against SARS-CoV-2 Mpro?
A3: Yes, researchers have employed structure-based design and Ugi four-component reaction methodology to optimize ML188 []. These efforts led to the development of compound 23R, which demonstrated superior potency compared to ML188, exhibiting an IC50 of 0.31 μM against SARS-CoV-2 Mpro and an EC50 of 1.27 μM against SARS-CoV-2 viral replication in cellular assays [].
Q4: Are there computational studies that provide further insights into ML188's interaction with SARS-CoV-2 Mpro?
A4: Yes, molecular dynamics (MD) simulations and binding free energy (BFE) calculations have been performed on ML188 and SARS-CoV-2 Mpro complexes []. These studies highlighted the importance of van der Waals forces in maintaining the stability of the complex and suggested that enhancing these interactions could be a promising strategy for inhibitor optimization [].
Q5: Could ML188 serve as a broad-spectrum antiviral agent against other coronaviruses?
A5: While ML188 was initially designed against SARS-CoV-1 Mpro, it also exhibits inhibitory activity against SARS-CoV-2 Mpro, indicating potential for broader activity [, ]. Furthermore, homology modelling and molecular dynamic studies have suggested that ML188 could potentially target the 3CL protease of human coronavirus OC43 [], suggesting possible pan-coronavirus applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)
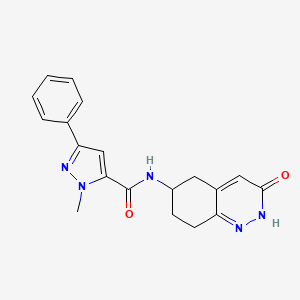
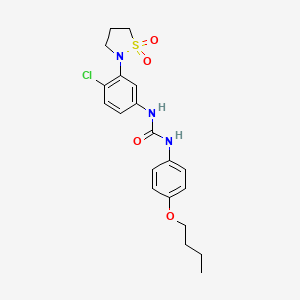
![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)
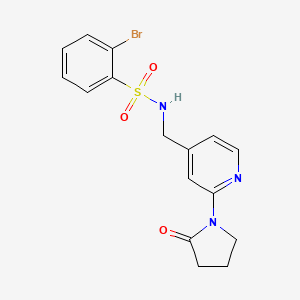
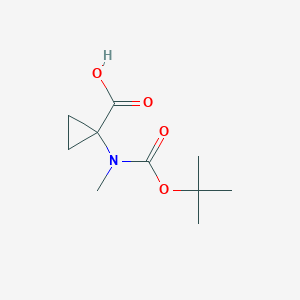
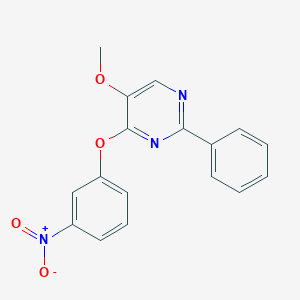
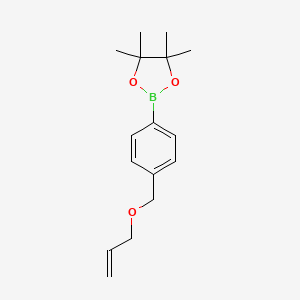
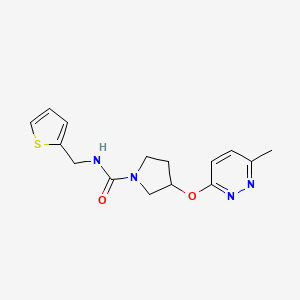
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)
![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]thiochromen-4-one](/img/structure/B2840264.png)
